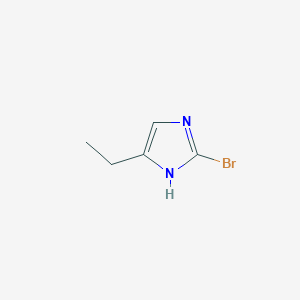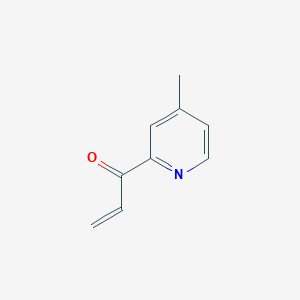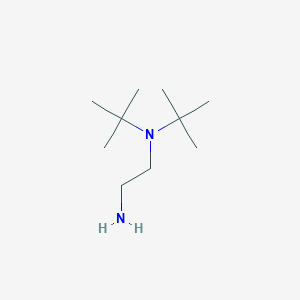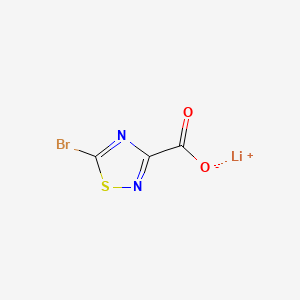
Ethyl (R)-4-amino-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R)-4-amino-3-hydroxybutanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3R)-4-amino-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the stereoselective reduction of a β,δ-diketo ester using a diketoreductase enzyme. This method offers high stereoselectivity and efficiency . Another method involves the use of a strain of Lactobacillus brevis to convert a β,δ-diketo ester to the desired product with high enantiomeric excess .
Industrial Production Methods
In industrial settings, the production of ethyl (3R)-4-amino-3-hydroxybutanoate often involves biocatalytic processes due to their cost-effectiveness and environmental benefits. The use of engineered microorganisms or isolated enzymes allows for the efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-4-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl (3R)-4-amino-3-hydroxybutanoate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: This compound is a key intermediate in the synthesis of pharmaceuticals, including statins and other bioactive molecules.
Mechanism of Action
The mechanism of action of ethyl (3R)-4-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl (3S)-4-amino-3-hydroxybutanoate: A stereoisomer with different biological activity.
Methyl (3R)-4-amino-3-hydroxybutanoate: A similar compound with a different ester group.
Ethyl (3R)-4-amino-3-hydroxyhexanoate: A homolog with a longer carbon chain.
Uniqueness
Ethyl (3R)-4-amino-3-hydroxybutanoate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and drug development .
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
ethyl (3R)-4-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C6H13NO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4,7H2,1H3/t5-/m1/s1 |
InChI Key |
HPMBWEVQPZMKJM-RXMQYKEDSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](CN)O |
Canonical SMILES |
CCOC(=O)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)
![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)


